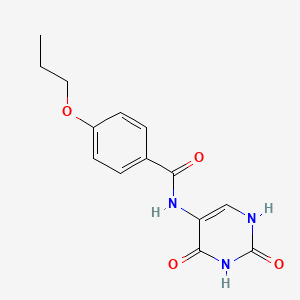

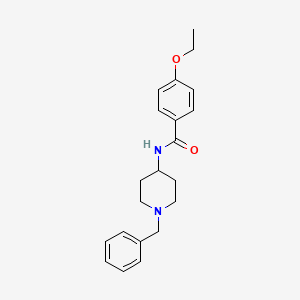

N-(2-furylmethyl)-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide

Overview

Description

Synthesis Analysis

Hydrazinecarbothioamides are synthesized through a reaction involving hydrazides and isothiocyanates. For instance, new hydrazinecarbothioamides were synthesized by reacting benzoic acids hydrazides with difluorophenyl isothiocyanate, followed by treatment with sodium hydroxide to obtain triazole derivatives. This methodology provides a basis for the synthesis of N-(2-furylmethyl)-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide by substituting the appropriate furylmethyl and xanthenylcarbonyl components (Barbuceanu et al., 2014).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamides can be characterized using techniques like single crystal X-ray diffraction, Hirshfeld surface analysis, and frontier molecular orbital analysis. These methods help in understanding the crystal system, space group, and intermolecular interactions within the compound, providing insights into the molecular conformation and stability (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamides undergo various chemical reactions, including alkylation and formation of coordination compounds with metals such as nickel and copper. These reactions can modify the compound's chemical properties and enhance its potential applications. The reaction mechanisms and properties are influenced by the substituents and the reaction conditions (Tarai & Baruah, 2018).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamides, such as solubility, can be studied in various solvents across different temperatures. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in various applications. Solubility studies provide valuable data for the development of pharmaceutical formulations (Shakeel et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for understanding the potential applications of hydrazinecarbothioamides. Studies on the reactivity towards different reagents, such as tetracyanoethylene, and the formation of complexes with metals, shed light on the versatile chemical nature of these compounds. These properties are influenced by the molecular structure and the electronic configuration of the compound (Hassan et al., 2019).

Scientific Research Applications

Synthesis and Antioxidant Activity

The synthesis and evaluation of antioxidant activity are key research applications for compounds related to N-(2-furylmethyl)-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide. A study by Barbuceanu et al. (2014) focused on the synthesis of new hydrazinecarbothioamides and their derivatives, which demonstrated excellent antioxidant activity using the DPPH method. This indicates the potential of such compounds in developing antioxidant agents (Barbuceanu et al., 2014).

Biological Investigations and Molecular Docking Studies

Research on N-(pyridin-2-yl)hydrazinecarbothioamide, a related compound, involved its synthesis, characterization, and computational studies to predict its properties and biological interactions. The study by Abu-Melha (2018) explored its potential against bacterial strains, showcasing the relevance of such compounds in antimicrobial applications (Abu-Melha, 2018).

Solubility and Formulation Development

Investigations into the solubility of hydrazinecarbothioamide derivatives, like the isoniazid analogue, in various solvents have been conducted to inform pharmaceutical formulation development. Studies by Shakeel et al. (2014) provided detailed solubility data essential for designing drug delivery systems (Shakeel, Bhat, & Haq, 2014).

Fluorescent Probes and Sensing Applications

N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide was investigated as a fluorescent sensor for Fe(III) ions, highlighting the utility of hydrazinecarbothioamide derivatives in environmental monitoring and bioimaging. The probe displayed selective sensing capabilities, offering a pathway to develop sensitive diagnostic tools (Marenco et al., 2012).

Coordination Compounds and Cancer Research

Coordination compounds involving hydrazinecarbothioamide derivatives have shown promise in cancer research. A study by Pakhontsu et al. (2014) reported the synthesis of complexes with copper and nickel that inhibited the growth of leukemia cancer cells, indicating the potential therapeutic applications of these compounds (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).

properties

IUPAC Name |

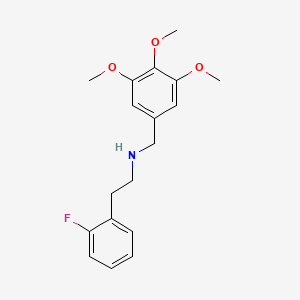

1-(furan-2-ylmethyl)-3-(9H-xanthene-9-carbonylamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c24-19(22-23-20(27)21-12-13-6-5-11-25-13)18-14-7-1-3-9-16(14)26-17-10-4-2-8-15(17)18/h1-11,18H,12H2,(H,22,24)(H2,21,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNUEBHGUHVCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NNC(=S)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-bromo-4-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4630971.png)

![2-(3,4-dimethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4630975.png)

![N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4630987.png)

![ethyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4630996.png)

![1-(3,4-difluorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4631023.png)

![5-(3-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4631035.png)